molecular formula C7H2ClFN2O2 B13667855 2-Chloro-5-fluoro-4-nitrobenzonitrile

2-Chloro-5-fluoro-4-nitrobenzonitrile

Cat. No.: B13667855
M. Wt: 200.55 g/mol
InChI Key: KYSRRQCCBNHRBW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2ClFN2O2. It is a derivative of benzonitrile and is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical processes and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoro-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-chloro-4-fluorobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-fluoro-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzonitrile: Similar in structure but with different substituent positions.

    2-Fluoro-5-nitrobenzonitrile: Lacks the chloro substituent.

    2-Chloro-5-nitrobenzonitrile: Lacks the fluoro substituent

Uniqueness

2-Chloro-5-fluoro-4-nitrobenzonitrile is unique due to the specific combination of chloro, fluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H2ClFN2O2

Molecular Weight

200.55 g/mol

IUPAC Name

2-chloro-5-fluoro-4-nitrobenzonitrile

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H

InChI Key

KYSRRQCCBNHRBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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